N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-ethoxybenzamide
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Description
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-ethoxybenzamide is a useful research compound. Its molecular formula is C21H19ClN4O2S and its molecular weight is 426.92. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibit enzymes such as phospholipase a2 , PARP-1, and EGFR , which are involved in various biological processes including inflammation and cancer progression .
Mode of Action
It is suggested that the nitrogen atoms of the 1,2,4-triazole ring in similar compounds bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Pharmacokinetics
It is suggested that the addition of the indole nucleus to medicinal compounds improves their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Compounds with similar structures have been reported to exhibit antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-ethoxybenzamide are largely determined by its interactions with various biomolecules. The compound has been found to exhibit superior Top1 inhibitory activity at a concentration of 10 μM, suggesting that it may interact with this enzyme .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. Some compounds in this class have demonstrated excellent anticancer properties at 10 μM, being most active against cancer cell lines without causing toxicity to normal somatic (HEK293) cells .
Molecular Mechanism
Its superior Top1 inhibitory activity suggests that it may exert its effects at the molecular level by binding to this enzyme and inhibiting its function .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-2-28-18-6-4-3-5-17(18)20(27)23-12-11-16-13-29-21-24-19(25-26(16)21)14-7-9-15(22)10-8-14/h3-10,13H,2,11-12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRARIALLQHWMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.